molecular formula C12H13Cl2N3O2 B1599602 2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester CAS No. 742010-46-4

2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester

Cat. No.: B1599602
CAS No.: 742010-46-4
M. Wt: 302.15 g/mol
InChI Key: PLLYNUUCBINGLY-UHFFFAOYSA-N
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Description

“2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H14BrCl2N3O2 and a molecular weight of 383.07 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H14BrCl2N3O2 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula (C12H14BrCl2N3O2) and molecular weight (383.07) . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Mechanism of Action

The mechanism of action of “2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester” is not explicitly mentioned in the available resources. It’s likely that its mechanism of action is related to its role in proteomics research .

Future Directions

The future directions for “2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester” could involve its continued use in proteomics research . As our understanding of proteomics expands, this compound may find new applications or be involved in the development of new research techniques.

Properties

IUPAC Name

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14/h3-4H,2,5-6H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLYNUUCBINGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433978
Record name Anagrelide impurity 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742010-46-4
Record name Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742010464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide impurity 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-AMINO-5,6-DICHLORO-3(4H)-QUINAZOLINEACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56LSB4YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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